Fenclofenac glucuronide

Vue d'ensemble

Description

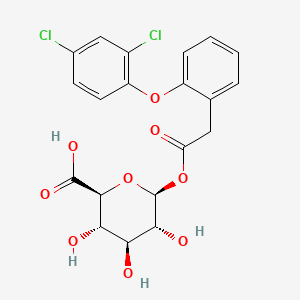

Fenclofenac glucuronide is a biochemical compound with the molecular formula C20H18Cl2O9 and a molecular weight of 473.26 g/mol . It is a glucuronide conjugate of fenclofenac, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in research settings, particularly in the study of drug metabolism and pharmacokinetics.

Applications De Recherche Scientifique

Fenclofenac glucuronide is widely used in scientific research, particularly in the fields of:

Chemistry: Studying the metabolic pathways and biotransformation of NSAIDs.

Biology: Investigating the role of glucuronidation in drug metabolism and detoxification.

Medicine: Understanding the pharmacokinetics and pharmacodynamics of fenclofenac and its metabolites.

Industry: Developing analytical methods for the detection and quantification of drug metabolites.

Mécanisme D'action

Target of Action

Fenclofenac glucuronide is a metabolite of Fenclofenac, a nonsteroidal anti-inflammatory drug (NSAID) that was previously used in rheumatism . The primary targets of Fenclofenac are prostaglandins, which sensitize pain receptors . Inhibition of their synthesis is responsible for the analgesic effects of Fenclofenac .

Mode of Action

Fenclofenac interacts with its targets by inhibiting the synthesis of prostaglandins . This inhibition is thought to be responsible for the drug’s analgesic and antipyretic effects . Antipyretic effects may be due to action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat dissipation .

Biochemical Pathways

The metabolism of Fenclofenac mainly takes place in the liver and involves two major pathways: oxidative metabolism and conjugation to glucuronic acid . The oxidative metabolism results in the formation of hydroxylated metabolites . The conjugation to glucuronic acid results in the formation of an acyl glucuronide , which is a potentially reactive metabolite .

Pharmacokinetics

The pharmacokinetics of Fenclofenac were investigated in volunteers following single oral doses and multiple doses . The drug has a relatively short elimination half-life, which limits the potential for drug accumulation . The apparent volume of distribution had similar values at doses of 200, 500, and 600mg . These small volumes of distribution indicate that Fenclofenac distributes mainly into extracellular space .

Result of Action

The result of Fenclofenac’s action is the reduction of inflammation and pain . It has mild immunosuppressive effects and may displace thyroid hormone from its binding protein . It can also cause lichen planus .

Action Environment

The action of this compound, like other glucuronides, is influenced by various environmental factors. The cofactor UDPGA, which is involved in the glucuronidation process, is widely distributed in the body, especially the liver . Fifteen UGT isoforms have been identified as responsible for human glucuronidation . The primary product is always the 1β-glucuronide .

Analyse Biochimique

Biochemical Properties

Fenclofenac glucuronide, like other glucuronides, is a product of phase II metabolic reactions . The glucuronidation process involves the addition of a glucuronic acid moiety to Fenclofenac, catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs). This process increases the solubility of the compound, facilitating its excretion from the body .

Cellular Effects

Their distribution and excretion from the human body require transport proteins .

Molecular Mechanism

Glucuronides are typically less active than their parent drugs but can contribute significantly to drug exposure through enterohepatic recycling or drug-drug interactions .

Temporal Effects in Laboratory Settings

Glucuronides are generally considered stable and safe .

Dosage Effects in Animal Models

The dosage effects of glucuronides can vary depending on the specific compound and the animal model used .

Metabolic Pathways

This compound is involved in glucuronidation, a major phase II metabolic pathway. This process involves the addition of a glucuronic acid group to Fenclofenac, catalyzed by UGTs .

Transport and Distribution

This compound, like other glucuronides, requires transport proteins for its distribution and excretion from the body. Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine, and the intestinal lumen .

Subcellular Localization

Glucuronides are typically located in the cytoplasm where glucuronidation reactions occur .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of fenclofenac glucuronide typically involves the glucuronidation of fenclofenac. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and uridine diphosphate-glucuronosyltransferase (UGT) enzymes . Chemical synthesis may involve the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .

Industrial Production Methods: Industrial production of this compound is less common due to its primary use in research. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimization for yield and purity. This may involve the use of high-performance liquid chromatography (HPLC) for purification and characterization .

Analyse Des Réactions Chimiques

Types of Reactions: Fenclofenac glucuronide can undergo various chemical reactions, including:

Hydrolysis: Breaking down into fenclofenac and glucuronic acid under acidic or basic conditions.

Oxidation: Potential oxidation of the phenolic groups under specific conditions.

Substitution: Possible substitution reactions involving the aromatic rings.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic solutions, elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products:

Hydrolysis: Fenclofenac and glucuronic acid.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted derivatives of this compound.

Comparaison Avec Des Composés Similaires

Diclofenac Glucuronide: Another NSAID glucuronide with similar metabolic pathways.

Ibuprofen Glucuronide: A glucuronide conjugate of ibuprofen, sharing similar pharmacokinetic properties.

Naproxen Glucuronide: A glucuronide metabolite of naproxen, also used in the study of drug metabolism.

Uniqueness: Fenclofenac glucuronide is unique due to its specific parent compound, fenclofenac, which has distinct pharmacological properties compared to other NSAIDs. The study of this compound provides insights into the metabolism and excretion of fenclofenac, contributing to a better understanding of its safety and efficacy .

Activité Biologique

Fenclofenac glucuronide is a significant metabolite of fenclofenac, a non-steroidal anti-inflammatory drug (NSAID). Understanding its biological activity is crucial for evaluating its safety and efficacy, particularly in the context of drug metabolism and potential toxicological effects. This article reviews the biological activity of this compound, focusing on its metabolic pathways, reactivity, and implications for pharmacology.

Metabolism of Fenclofenac

Fenclofenac undergoes extensive metabolism, primarily through glucuronidation, which is facilitated by UDP-glucuronosyltransferases (UGTs). The major metabolite identified in various studies is this compound, which accounts for a significant proportion of the drug's excreted metabolites. In horses, for instance, fenclofenac was administered orally, resulting in 58.8% to 70.0% of the administered dose being recovered as the ester glucuronide in urine within 24 hours .

Key Metabolic Pathways

- Glucuronidation : Fenclofenac is predominantly converted into this compound by UGT enzymes. This process enhances water solubility, facilitating renal excretion.

- Other Metabolites : Alongside glucuronides, minor metabolites such as monohydroxy fenclofenac have been identified, but their pharmacological significance remains less clear.

Biological Activity and Reactivity

This compound exhibits specific biological activities that can influence its pharmacological profile:

- Anti-inflammatory Effects : As with many NSAIDs, fenclofenac and its metabolites may exert anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. However, the precise role of this compound in this regard is less well-defined compared to its parent compound.

- Reactivity : Acyl glucuronides like this compound are known to be reactive metabolites. Studies indicate that these compounds can form covalent bonds with proteins, potentially leading to adverse immune responses. For instance, research has shown that acyl glucuronides can bind to nucleophilic sites on proteins via transacylation or glycation mechanisms .

Case Study 1: Equine Pharmacokinetics

A study investigating the pharmacokinetics of fenclofenac in horses revealed that after administration, the plasma half-life was approximately 2.3 hours. The major metabolite found was this compound, highlighting its significance in drug elimination pathways .

Case Study 2: Human Metabolism

Research on human subjects has shown that the metabolism of fenclofenac results in increased excretion of glucuronidated forms compared to unchanged drug. This suggests that individuals may vary in their ability to metabolize and excrete fenclofenac based on genetic differences in UGT enzyme activity .

Implications for Drug Safety

The reactivity of this compound raises concerns regarding potential toxicity:

- Protein Adduction : The formation of protein adducts can lead to immune-mediated reactions. For example, studies have documented cases where patients developed hypersensitivity reactions linked to protein modifications by acyl glucuronides .

- Risk Assessment : The identification of stable versus reactive acyl glucuronides is essential for assessing the safety profile of drugs like fenclofenac. Understanding these dynamics can inform clinical decisions and regulatory assessments regarding drug use.

Summary Table of Biological Activity

| Activity | Description |

|---|---|

| Metabolism | Major metabolite is this compound; significant renal excretion |

| Anti-inflammatory | Potential COX inhibition; exact role of glucuronide less defined |

| Reactivity | Forms covalent bonds with proteins; potential for immune responses |

| Pharmacokinetics | Plasma half-life ~2.3 hours; rapid absorption and elimination |

| Toxicological Concerns | Risk of hypersensitivity due to protein adduction |

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[2-(2,4-dichlorophenoxy)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2O9/c21-10-5-6-13(11(22)8-10)29-12-4-2-1-3-9(12)7-14(23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-6,8,15-18,20,24-26H,7H2,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIVNRQWIBPUSG-HBWRTXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227938 | |

| Record name | Fenclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77182-37-7 | |

| Record name | Fenclofenac glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077182377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.